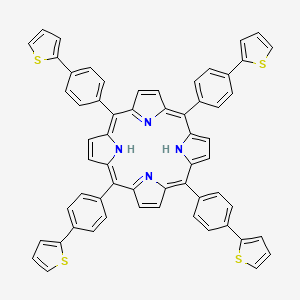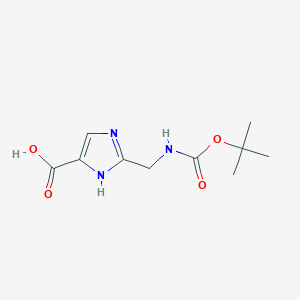
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine is a synthetic porphyrin derivative characterized by the presence of four 2-thienylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research in fields like chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine typically involves the condensation of pyrrole with 4-(2-thienyl)benzaldehyde under acidic conditions. The reaction is carried out in a solvent mixture of propionic acid, acetic acid, and nitrobenzene at elevated temperatures (130-140°C) for 40-60 minutes . The resulting porphyrin is then purified using chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrin complexes.
Substitution: The thienyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrin complexes.
Substitution: Halogenated porphyrins.
Applications De Recherche Scientifique
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine involves its ability to interact with molecular targets through its porphyrin ring and thienyl groups. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death . The porphyrin ring can also coordinate with metal ions, forming metalloporphyrin complexes that exhibit unique catalytic and electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Similar structure but with methoxy groups instead of thienyl groups.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, making it more hydrophilic and suitable for biological applications.
5,10,15,20-Tetrakis(4-pyridyl)porphyrin: Features pyridyl groups, enhancing its ability to form coordination complexes with metal ions.
Uniqueness
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine is unique due to the presence of thienyl groups, which impart distinct electronic properties and enhance its ability to participate in various chemical reactions. This makes it particularly valuable in the development of advanced materials and catalytic systems.
Propriétés
Formule moléculaire |
C60H38N4S4 |
|---|---|
Poids moléculaire |
943.2 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(4-thiophen-2-ylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H38N4S4/c1-5-53(65-33-1)37-9-17-41(18-10-37)57-45-25-27-47(61-45)58(42-19-11-38(12-20-42)54-6-2-34-66-54)49-29-31-51(63-49)60(44-23-15-40(16-24-44)56-8-4-36-68-56)52-32-30-50(64-52)59(48-28-26-46(57)62-48)43-21-13-39(14-22-43)55-7-3-35-67-55/h1-36,61,64H |
Clé InChI |
QZDAIYDVOKQQKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=CS9)C1=CC=C(C=C1)C1=CC=CS1)C=C5)C1=CC=C(C=C1)C1=CC=CS1)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine](/img/structure/B1498449.png)


![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1498458.png)




![ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1498468.png)


